molecular formula C14H18O4 B3021327 Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate CAS No. 2954-68-9

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate

Cat. No.: B3021327
CAS No.: 2954-68-9
M. Wt: 250.29 g/mol
InChI Key: NXMOOZMLRAMUMN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation followed by esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iodine can be employed to facilitate the reaction under milder conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • Ethyl 4-(3-methylphenyl)-4-oxobutanoate
  • Ethyl 4-(4-methylphenyl)-4-oxobutanoate

Uniqueness

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields .

Properties

IUPAC Name

ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-5-7-13(17-3)10(2)9-11/h5,7,9H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOOZMLRAMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440411
Record name ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2954-68-9
Record name ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutyric acid (Compound 2, 21.75 g, 98.0 mmol) in absolute ethanol (200 mL) was added 10 drops of concentrated H2SO4. The resulting solution was refluxed for 3 days, then cooled to room temperature, treated with 30 mL of NaOH 2N, diluted with 50 mL of water, and extracted 3 times with EtOAc. The combined organic layers were washed with brine, and dried over MgSO4, and filtered. The solvent was removed to afford 20.6 g (84%) of the title compound as a yellow solid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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